molecular formula C15H14N2O3 B11690127 Salicylic (2-methoxybenzylidene)hydrazide CAS No. 18176-35-7

Salicylic (2-methoxybenzylidene)hydrazide

Cat. No.: B11690127
CAS No.: 18176-35-7
M. Wt: 270.28 g/mol
InChI Key: HCQWOCUPHAMYRB-MHWRWJLKSA-N
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Description

Salicylic (2-methoxybenzylidene)hydrazide is a chemical compound with the molecular formula C15H14N2O3 and a molecular weight of 270.29 g/mol It is a derivative of salicylic acid and hydrazide, characterized by the presence of a methoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylic (2-methoxybenzylidene)hydrazide can be synthesized through the condensation reaction between salicylic hydrazide and 2-methoxybenzaldehyde . The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Salicylic (2-methoxybenzylidene)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Salicylic (2-methoxybenzylidene)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of salicylic (2-methoxybenzylidene)hydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Salicylic (2-hydroxybenzylidene)hydrazide
  • Salicylic (alpha-methylbenzylidene)hydrazide
  • Salicylic (4-hydroxybenzylidene)hydrazide
  • Salicylic (2-chlorobenzylidene)hydrazide

Uniqueness

Salicylic (2-methoxybenzylidene)hydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets compared to other similar compounds .

Properties

CAS No.

18176-35-7

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O3/c1-20-14-9-5-2-6-11(14)10-16-17-15(19)12-7-3-4-8-13(12)18/h2-10,18H,1H3,(H,17,19)/b16-10+

InChI Key

HCQWOCUPHAMYRB-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2O

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2O

Origin of Product

United States

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